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Introduction
Gastrin, a peptide hormone, plays a crucial role in the regulation of gastric acid secretion and

maintaining the integrity of the gastric mucosa.[1] Its biological effects are primarily mediated

through the cholecystokinin B (CCK2) receptor, a G protein-coupled receptor (GPCR).[2][3] The

biotinylated form of Gastrin-1, Biotin-Gastrin-1, is a valuable tool in the study of gastrin's

physiological and pathophysiological roles, particularly in cancer research where the

gastrin/CCK2R axis is often implicated in tumor growth and proliferation.[4][5] This technical

guide provides a comprehensive overview of the bioactivity of Biotin-Gastrin-1 peptide,

including its interaction with the CCK2 receptor, downstream signaling pathways, and its effects

on cellular processes. Detailed experimental protocols and quantitative data are presented to

facilitate further research and drug development in this area.

Biotin-Gastrin-1 Peptide and CCK2 Receptor
Interaction
Biotin-Gastrin-1 is a biologically active peptide that consists of human Gastrin-1 (a 17-amino

acid peptide) with a biotin molecule covalently attached, typically at the N-terminus. This biotin

tag allows for sensitive detection and immobilization of the peptide in various assay formats.[6]

[7]
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The primary target of Gastrin-1 is the CCK2 receptor.[2] Gastrin and cholecystokinin (CCK)

share a common C-terminal tetrapeptide amide, which is essential for their binding to CCK

receptors.[8][9] The CCK2 receptor binds both gastrin and CCK with high affinity.[3]

Quantitative Data: Receptor Binding Affinity
The binding affinity of gastrin and its analogs to the CCK2 receptor has been determined in

various studies using competitive binding assays. In these assays, a radiolabeled or

fluorescently-labeled ligand competes with unlabeled ligands (like Gastrin-1 or its biotinylated

form) for binding to the receptor. The half-maximal inhibitory concentration (IC50) is a common

measure of the unlabeled ligand's binding affinity.

Ligand/Analog Cell Line Radioligand IC50 (nM) Reference

Gastrin Analogue

1
A431-CCK2R

[¹²⁵I][3-iodo-

Tyr¹²,Leu¹⁵]gastri

n-I

0.69 ± 0.09 [10]

Pentagastrin A431-CCK2R

[¹²⁵I][3-iodo-

Tyr¹²,Leu¹⁵]gastri

n-I

0.76 ± 0.11 [10]

DOTA-MG11 A431-CCK2R

[¹²⁵I][3-iodo-

Tyr¹²,Leu¹⁵]gastri

n-I

0.9 ± 0.3 [11]

DOTA-MGS5 A431-CCK2R

[¹²⁵I][3-iodo-

Tyr¹²,Leu¹⁵]gastri

n-I

0.4 ± 0.2 [11]

Divalent Gastrin

Peptide (MGD5)

AR42J cell

membranes
¹¹¹In-APH070 1.04 ± 0.16

Monomeric

Gastrin Peptide

(APH070)

AR42J cell

membranes
¹¹¹In-APH070 5.59 ± 1.46

Note: While specific binding data for Biotin-Gastrin-1 was not found in the search results, the

biotin tag is generally not expected to significantly alter the binding affinity of the peptide to the
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CCK2 receptor.

Signaling Pathways Activated by Biotin-Gastrin-1
Upon binding of Biotin-Gastrin-1 to the CCK2 receptor, a conformational change in the receptor

is induced, leading to the activation of intracellular signaling cascades. The CCK2 receptor

primarily couples to Gq and Gα12/13 proteins.[1][6]

The activation of these G proteins initiates a series of downstream events:

Phospholipase C (PLC) Pathway: The activated Gαq subunit stimulates PLC, which in turn

hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers:

inositol trisphosphate (IP3) and diacylglycerol (DAG).[1]

Intracellular Calcium Mobilization: IP3 binds to its receptors on the endoplasmic reticulum,

leading to the release of stored calcium (Ca2+) into the cytoplasm.[1][12]

Protein Kinase C (PKC) Activation: The increase in intracellular Ca2+ and the presence of

DAG synergistically activate PKC.[1]

Downstream Kinase Cascades: Activated PKC can then phosphorylate a variety of

downstream targets, leading to the activation of other kinase cascades, including the

Mitogen-Activated Protein Kinase (MAPK) pathway (e.g., ERK), the PI3K/AKT pathway, and

Src kinase.[1][6]

EGFR Transactivation: The signaling cascade can also lead to the transactivation of the

Epidermal Growth Factor Receptor (EGFR).[1]

Other G Protein Coupling: There is also evidence for CCK2 receptor coupling to other G

proteins, such as Gs, which would lead to the activation of adenylyl cyclase and an increase

in cyclic AMP (cAMP) levels, subsequently activating Protein Kinase A (PKA).[6] Additionally,

coupling to G proteins that activate Phospholipase A2 can lead to the release of arachidonic

acid.[13]

These signaling pathways ultimately regulate a wide range of cellular processes, including cell

proliferation, differentiation, and apoptosis.[1]
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CCK2 Receptor Signaling Pathway

Bioactivity: Effects on Cellular Processes
The activation of the CCK2 receptor by Biotin-Gastrin-1 leads to significant changes in cellular

behavior, most notably affecting cell proliferation and survival.

Cell Proliferation
Gastrin is a well-established trophic factor for various cell types, including normal gastric

mucosal cells and certain cancer cells.[4][12] In vitro studies have demonstrated that gastrin

stimulates the proliferation of several cancer cell lines in a dose-dependent manner.[12]
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Cell Line Effect of Gastrin Quantitative Data Reference

AGS (human gastric

adenocarcinoma)
Stimulated growth

Dose-dependent

increase in cell

number

[12]

AGS-GR (AGS cells

expressing gastrin

receptor)

Inhibited proliferation

Gastrin (1 nM for 72h)

suppressed

proliferation

AGS-GFP (cocultured

with AGS-GR)

Stimulated

proliferation

Time and

concentration-

dependent increase in

cell number

AR42J (rat pancreatic

acinar)

Increased DNA

synthesis
~1.5-fold increase

GH3 (rat pituitary

tumor)

Increased DNA

synthesis
~1.6-fold increase

HT-29 (human colon

adenocarcinoma)

Increased DNA

synthesis
up to 1.6-fold increase

CHO (Chinese

hamster ovary)

Increased DNA

synthesis
~1.8-fold increase

Rat-1 (rat fibroblast)
Increased DNA

synthesis
~3-fold increase

Swiss 3T3 (mouse

embryonic fibroblast)

Increased DNA

synthesis
~4-fold increase

The pro-proliferative effects of gastrin are mediated by the signaling pathways described

above, which ultimately lead to the activation of transcription factors and the expression of

genes involved in cell cycle progression.[1]

Apoptosis
In addition to promoting proliferation, the gastrin/CCK2R signaling axis can also inhibit

apoptosis (programmed cell death).[1] The activation of the PI3K/AKT pathway is a key
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mechanism through which gastrin exerts its anti-apoptotic effects.[1]

Experimental Protocols
Receptor Binding Assay (Competitive)
This protocol outlines a general procedure for a competitive binding assay to determine the

affinity of Biotin-Gastrin-1 for the CCK2 receptor.

Materials:

Cells: A cell line endogenously or recombinantly expressing the CCK2 receptor (e.g., A431-

CCK2R, AR42J).[10][11]

Radioligand: A radiolabeled gastrin analog (e.g., [¹²⁵I][3-iodo-Tyr¹²,Leu¹⁵]gastrin-I).[10]

Competitors: Unlabeled Biotin-Gastrin-1 and a reference compound (e.g., unlabeled Gastrin-

1 or pentagastrin).[10]

Assay Buffer: e.g., HEPES buffered saline solution with 0.1% BSA.[5]

Wash Buffer: e.g., ice-cold PBS.

Scintillation Fluid and Counter.

96-well plates.

Procedure:

Cell Preparation: Culture cells to confluency. For adherent cells, membranes can be

prepared, or whole cells can be used. For suspension cells, harvest and resuspend in assay

buffer.

Assay Setup: In a 96-well plate, add a fixed concentration of the radioligand to each well.

Competition: Add increasing concentrations of the unlabeled competitor (Biotin-Gastrin-1 or

reference compound) to the wells. Include wells with only the radioligand (total binding) and

wells with the radioligand and a high concentration of unlabeled reference compound (non-

specific binding).
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Incubation: Incubate the plate at a defined temperature (e.g., 37°C) for a specific time (e.g.,

30 minutes) to allow binding to reach equilibrium.[5]

Separation: Rapidly separate bound from free radioligand. For whole cells, this can be done

by centrifugation. For membranes, filtration through glass fiber filters is common.

Washing: Wash the cells/filters with ice-cold wash buffer to remove unbound radioligand.

Quantification: Measure the radioactivity of the bound ligand in each well using a scintillation

counter.

Data Analysis: Subtract non-specific binding from all other readings. Plot the percentage of

specific binding against the log concentration of the competitor. Fit the data to a sigmoidal

dose-response curve to determine the IC50 value.
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Cell Proliferation Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an

indicator of cell viability and proliferation.[1]

Materials:

Cells: A cell line responsive to gastrin (e.g., AGS cells).[12]

Biotin-Gastrin-1: At various concentrations.

Culture Medium: Appropriate for the cell line.

MTT Reagent: (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), typically 5

mg/mL in PBS.[13]

Solubilization Solution: e.g., 40% (vol/vol) dimethylformamide (DMF) in 2% (vol/vol) glacial

acetic acid with 16% (wt/vol) sodium dodecyl sulfate (SDS), pH 4.7.

96-well plates.

Microplate reader.

Procedure:

Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 1 x 10⁴

cells/well) and allow them to adhere overnight.

Serum Starvation: If necessary, serum-starve the cells for 24 hours to synchronize their cell

cycle.

Treatment: Remove the medium and add fresh medium containing various concentrations of

Biotin-Gastrin-1. Include a vehicle control.

Incubation: Incubate the plate for a desired period (e.g., 48 or 72 hours) at 37°C in a CO₂

incubator.
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MTT Addition: Add 10 µL of MTT reagent to each well and incubate for 1.5 to 4 hours at

37°C, allowing viable cells to reduce the MTT to formazan crystals.[1]

Solubilization: Remove the MTT-containing medium and add 100-150 µL of solubilization

solution to each well to dissolve the formazan crystals.

Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600

nm using a microplate reader.[1]

Data Analysis: Subtract the absorbance of the blank (medium only) from all readings.

Calculate the percentage of cell proliferation relative to the vehicle control. Plot the

percentage of proliferation against the log concentration of Biotin-Gastrin-1 to generate a

dose-response curve and determine the EC50 for proliferation.
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Conclusion
Biotin-Gastrin-1 is a potent and specific tool for investigating the biological roles of the

gastrin/CCK2 receptor system. Its ability to activate a complex network of intracellular signaling

pathways makes it a key player in regulating cellular processes such as proliferation and

apoptosis. The quantitative data and detailed experimental protocols provided in this guide

offer a solid foundation for researchers and drug development professionals to further explore

the therapeutic potential of targeting the gastrin/CCK2R axis in various diseases, particularly in

the context of cancer. The use of biotinylated peptides, in conjunction with the described

assays, will continue to be instrumental in advancing our understanding of gastrin's

multifaceted bioactivity.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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